Cyclohexane, 1,1'-ethylidenebis-
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Overview
Description
Cyclohexane, 1,1’-ethylidenebis- is an organic compound with the molecular formula C₁₄H₂₆ and a molecular weight of 194.3562 g/mol . It is also known by other names such as Ethane, 1,1-dicyclohexyl- and 1,1-Dicyclohexylethane . This compound is characterized by two cyclohexane rings connected by an ethylidene bridge.
Preparation Methods
The synthesis of Cyclohexane, 1,1’-ethylidenebis- typically involves the reaction of cyclohexylmagnesium bromide with ethylidene chloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Cyclohexane, 1,1’-ethylidenebis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclohexanol derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various cyclohexane derivatives depending on the specific reaction conditions .
Scientific Research Applications
Cyclohexane, 1,1’-ethylidenebis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Cyclohexane, 1,1’-ethylidenebis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylidene bridge provides a unique structural feature that can influence the compound’s binding affinity and specificity. Pathways involved in its action may include metabolic pathways where it is metabolized to active or inactive forms .
Comparison with Similar Compounds
Cyclohexane, 1,1’-ethylidenebis- can be compared with other similar compounds such as:
1,1-Dicyclohexylethane: Shares a similar structure but may have different reactivity and applications.
Cyclohexane derivatives: Compounds like cyclohexanone and cyclohexanol have similar cyclohexane rings but differ in functional groups and properties.
The uniqueness of Cyclohexane, 1,1’-ethylidenebis- lies in its ethylidene bridge, which imparts distinct chemical and physical properties compared to other cyclohexane derivatives .
Properties
CAS No. |
2319-61-1 |
---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
1-cyclohexylethylcyclohexane |
InChI |
InChI=1S/C14H26/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3 |
InChI Key |
FUZBYNWONHYNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
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